Hydroxydihydrobunolol

Description

Hydroxydihydrobunolol, also known by its systematic name (R-(R,R))-2-Hydroxy-5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)benzamide Monohydrochloride, is a stereospecific β-adrenergic receptor antagonist with additional α₁-blocking activity . Its chemical structure features a benzamide core substituted with a hydroxyethyl group and a methyl-3-phenylpropyl amine moiety, contributing to its dual mechanism of action. The compound (CAS RN: 75659-08-4) was initially developed as an oral antihypertensive agent due to its vasodilatory and β-blocking properties. However, clinical use was discontinued owing to hepatotoxicity observed in trials, limiting its therapeutic adoption .

Properties

CAS No. |

65891-15-8 |

|---|---|

Molecular Formula |

C17H27NO4 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

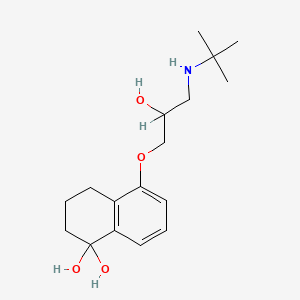

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalene-1,1-diol |

InChI |

InChI=1S/C17H27NO4/c1-16(2,3)18-10-12(19)11-22-15-8-4-7-14-13(15)6-5-9-17(14,20)21/h4,7-8,12,18-21H,5-6,9-11H2,1-3H3 |

InChI Key |

WKTLZNBMFPAPAC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2(O)O)O |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2(O)O)O |

Synonyms |

hydroxydihydrobunolol |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanism of Action

- This compound: Dual β-blockade (β₁/β₂) and α₁-receptor antagonism, reducing peripheral vascular resistance .

- Levobunolol: Non-selective β-blockade decreases intraocular pressure via reduced aqueous humor production .

- Betaxolol : β₁-selectivity minimizes bronchoconstriction risks, making it safer for asthma patients .

- Carvedilol : Combined β/α₁-blockade and antioxidant effects improve outcomes in heart failure .

Adverse Effects

Research Findings: this compound’s hepatotoxicity was linked to reactive metabolites formed via CYP2D6, a risk absent in Levobunolol and Betaxolol . Carvedilol’s α₁-blockade increases hypotension risk but enhances survival in heart failure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.